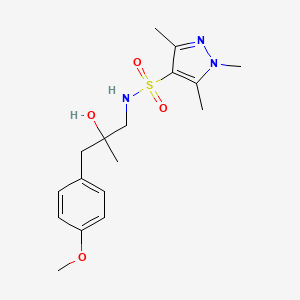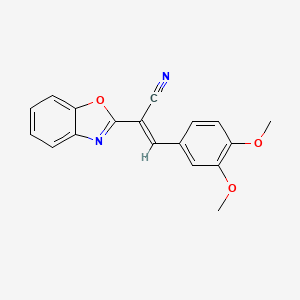![molecular formula C18H12BrN3O3S B2628560 N-(6-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 476281-65-9](/img/structure/B2628560.png)
N-(6-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-(6-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide”, related compounds have been synthesized using 1,3-dipolar cycloaddition . This involves the reaction of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(6-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide” are not explicitly mentioned in the search results. A related compound, 1-(6-Bromobenzo[d] thiazol-2-yl)hydrazine, has a molecular weight of 244.114 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
N-(6-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide and its derivatives have been a subject of interest in the field of medicinal chemistry. A study outlined the synthesis of various thiazolyl benzamide derivatives, exploring their potential as antifungal agents. The derivatives were characterized by IR, 1H-NMR, and mass spectral data, highlighting the chemical structure and properties of these compounds (Narayana et al., 2004).
Antimicrobial Properties
Research into the antimicrobial properties of benzothiazolyl derivatives has shown that certain compounds in this class exhibit significant activity against microbial strains. A study synthesized a series of compounds and assessed their antimicrobial activity through in vitro methods and in-silico molecular docking studies. The results demonstrated good to moderate activity against specific bacterial and fungal strains, suggesting the potential of these compounds in developing new antimicrobial agents (Anuse et al., 2019).
Anticancer Activity
The anticancer potential of N-(6-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide derivatives has been explored, with some studies focusing on the design and synthesis of novel compounds. For instance, a series of substituted benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines, with several compounds exhibiting moderate to excellent activity compared to a reference drug (Ravinaik et al., 2021).
Structural and Theoretical Studies
Understanding the structural aspects and theoretical framework of these compounds is crucial for their application in medicinal chemistry. Studies have delved into the crystal structure, spectroscopic characterization, and theoretical investigation of various benzamide derivatives, providing insights into their chemical behavior and potential applications. For instance, a detailed crystal structure and theoretical study of a particular benzamide derivative were conducted to explore its synthesis and properties, enriching the understanding of its chemical nature (Polo et al., 2019).
Eigenschaften
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3S/c19-11-3-6-13-14(9-11)26-18(20-13)21-17(25)10-1-4-12(5-2-10)22-15(23)7-8-16(22)24/h1-6,9H,7-8H2,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQBYDPDNJAMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Bromothiophene-2-carboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2628479.png)


![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2628483.png)
![3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2628484.png)

![3-Bromo-5-chlorofuro[3,2-b]pyridine](/img/structure/B2628486.png)

![8-ethyl-3-(4-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2628489.png)

![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2628492.png)


